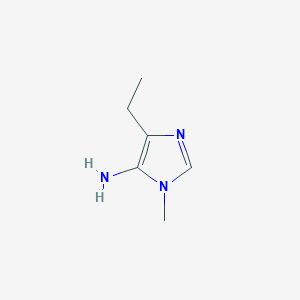

4-ethyl-1-methyl-1H-imidazol-5-amine

Description

Overview of Imidazole (B134444) Derivatives in Contemporary Chemical Sciences

Imidazole derivatives represent a paramount class of heterocyclic compounds in modern chemical sciences. wisdomlib.org Characterized by a five-membered ring containing two nitrogen atoms, this structural motif is a cornerstone in both natural and synthetic chemistry. wisdomlib.orgnih.gov The imidazole ring is a fundamental component of many essential biological molecules, including the amino acid histidine and the purine (B94841) bases of DNA. researchgate.netchemijournal.com This prevalence in nature underscores its significant role in biological processes, such as enzymatic catalysis. nih.govresearchgate.net

In medicinal chemistry, imidazole-based compounds are exceptionally versatile, forming the active core of a vast array of therapeutic agents. researchgate.net These derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antibacterial properties. wisdomlib.orgnih.govresearchgate.net The unique electronic structure of the imidazole ring allows it to engage with various biological targets through multiple types of interactions, making it a "privileged scaffold" in drug discovery. researchgate.net Beyond medicine, imidazole derivatives are integral to materials science, where they are used as building blocks for ionic liquids, catalysts, and specialized polymers. lifechemicals.com

Table 1: Applications of Imidazole Derivatives in Various Fields

| Field | Examples of Applications |

|---|---|

| Medicinal Chemistry | Anticancer, Antifungal, Anti-inflammatory, Antiviral, Antidiabetic Agents. researchgate.netnih.gov |

| Biochemistry | Component of natural molecules (e.g., Histidine, Histamine, Purines). nih.govlifechemicals.com |

| Materials Science | Building blocks for ionic liquids, catalysts, and polymers. lifechemicals.com |

| Agrochemicals | Used in the development of herbicides and fungicides. mdpi.com |

Historical Context of Aminated Imidazole Research and its Evolution

The journey of imidazole chemistry began in the 19th century. Imidazole itself, initially named "glyoxaline," was first synthesized by German chemist Heinrich Debus in 1858 by reacting glyoxal, formaldehyde, and ammonia (B1221849). chemijournal.comnih.govwikipedia.org This reaction, now known as the Debus synthesis, laid the groundwork for accessing the imidazole core, though it often resulted in low yields. wikipedia.org

The evolution of imidazole synthesis has been marked by the development of more efficient and versatile methods to create substituted derivatives. Early methods, such as the Radziszewski and Wallach syntheses, expanded the scope of accessible imidazole structures. wikipedia.org The 20th century saw the advent of numerous named reactions, including the Van Leusen imidazole synthesis, which provided novel pathways to functionalized imidazoles from precursors like tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org

Research into aminated imidazoles, a specific and highly valuable subclass, has evolved in parallel. The presence of the amino group provides a crucial handle for further chemical modification, making these compounds key intermediates in the synthesis of more complex molecules. nih.gov Early research was often driven by the discovery of naturally occurring aminated imidazoles, such as 4-aminoimidazole-5-carboxamide ribonucleotide, an intermediate in purine biosynthesis. Modern synthetic chemistry has focused on developing regioselective methods to introduce amino groups onto the imidazole ring, employing advanced catalytic systems and multi-component reactions to improve efficiency and yield. researchgate.netrsc.org This progression has enabled the systematic exploration of aminated imidazoles in drug discovery and chemical biology.

Table 2: Timeline of Key Developments in Imidazole Synthesis

| Year | Development | Significance |

|---|---|---|

| 1858 | First synthesis of imidazole by Heinrich Debus. nih.govwikipedia.org | Established the foundational method for creating the imidazole ring. |

| 1882 | Radziszewski imidazole synthesis reported. wikipedia.org | Provided an alternative pathway for synthesizing tri- and tetra-substituted imidazoles. |

| Early 1900s | Development of various synthetic routes (e.g., Wallach, Marckwald). nih.gov | Expanded the toolkit for creating diverse imidazole structures. |

| Mid-20th Century | Discovery of imidazole-containing drugs like Metronidazole. nih.gov | Highlighted the therapeutic potential of the imidazole scaffold, spurring further research. |

| Late 20th Century | Introduction of modern synthetic methods like the Van Leusen reaction. wikipedia.orgorganic-chemistry.org | Enabled more controlled and efficient synthesis of functionalized imidazoles. |

| 21st Century | Rise of multicomponent and catalyst-driven reactions. researchgate.netrsc.org | Focus on green chemistry, efficiency, and the synthesis of highly complex derivatives. |

Current Research Importance of 4-Ethyl-1-methyl-1H-imidazol-5-amine in Organic Synthesis and Chemical Biology

While extensive, peer-reviewed research specifically detailing the applications of this compound is not widely present in the current literature, its structural features suggest significant potential as a versatile building block in both organic synthesis and chemical biology. Its importance can be inferred from the well-established reactivity and utility of the aminated imidazole scaffold.

In Organic Synthesis: this compound is a polysubstituted imidazole, offering several sites for chemical modification. The primary amine at the C5 position is a key functional group, serving as a potent nucleophile. It can readily undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides, which can be precursors to bioactive compounds or ligands.

Alkylation: Introduction of alkyl groups to generate secondary or tertiary amines.

Condensation Reactions: Formation of Schiff bases with aldehydes and ketones, which can then be used to construct more complex heterocyclic systems.

Diazotization: Conversion of the amino group into a diazonium salt, which can be subsequently replaced by a wide range of other functional groups (e.g., halogens, hydroxyl, cyano), providing a gateway to diverse derivatives.

The substituted imidazole core itself makes this compound a valuable synthon for constructing larger, more complex molecules of pharmaceutical or material interest.

In Chemical Biology: The imidazole ring is a bioisostere of pyrazole and is present in the amino acid histidine, allowing it to participate in hydrogen bonding and metal coordination within biological systems. nih.gov This makes compounds like this compound attractive starting points for:

Fragment-Based Drug Discovery: Its low molecular weight and distinct functional groups make it an ideal fragment for screening against biological targets like kinases or proteases. Hits can be elaborated into more potent lead compounds.

Synthesis of Bioactive Molecules: The aminated imidazole core is found in numerous pharmacologically active agents. This compound can serve as a precursor for synthesizing novel analogs with potential therapeutic applications.

Development of Chemical Probes: The amine handle allows for the attachment of reporter tags such as fluorophores or biotin. Such modified molecules can be used as chemical probes to study biological pathways or validate drug targets. N-acyl imidazoles, which can be synthesized from amino imidazoles, have emerged as important reagents for the chemical labeling and functional analysis of proteins and RNAs in living cells. nih.gov

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H11N3 |

| Molecular Weight | 125.17 g/mol |

| Structure | A five-membered imidazole ring substituted with an ethyl group at C4, a methyl group at N1, and an amino group at C5. |

| Key Functional Groups | Primary Amine (-NH2), Tertiary Amine (within the ring), Aromatic Heterocycle. |

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-aminoimidazole-5-carboxamide |

| This compound |

| Formaldehyde |

| Glyoxal |

| Histamine |

| Histidine |

| Imidazole |

| Metronidazole |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

5-ethyl-3-methylimidazol-4-amine |

InChI |

InChI=1S/C6H11N3/c1-3-5-6(7)9(2)4-8-5/h4H,3,7H2,1-2H3 |

InChI Key |

WLQVTDBPTNXMMB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(C=N1)C)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 Ethyl 1 Methyl 1h Imidazol 5 Amine

Precursor-Based Cyclization Strategies for the Imidazole (B134444) Core

The formation of the imidazole ring is a critical step in the synthesis of 4-ethyl-1-methyl-1H-imidazol-5-amine. This is often achieved by the cyclization of acyclic precursors that contain the necessary carbon and nitrogen atoms.

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. rsc.orgresearchgate.net These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a single step. For the synthesis of a 1,2,4,5-tetrasubstituted imidazole, a one-pot, four-component reaction can be employed, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt (acting as the ammonia (B1221849) source). sharif.edu

In a hypothetical MCR approach for a precursor to this compound, one could envision the reaction of a dicarbonyl compound, propionaldehyde (B47417) (to introduce the ethyl group), methylamine (B109427) (for the N1-methyl group), and a source of the C5-amino group functionality. The choice of reagents is crucial for the regioselective formation of the desired product. The use of a magnetically supported Lewis acidic deep eutectic solvent has been shown to catalyze such reactions efficiently under solvent-free sonication, leading to high yields and easy catalyst recovery. rsc.org

| Reactant Type | Potential Precursor for this compound | Function |

| 1,2-Dicarbonyl | Glyoxal or a derivative | Provides C4 and C5 of the imidazole ring |

| Aldehyde | Propionaldehyde | Introduces the ethyl group at C4 |

| Primary Amine | Methylamine | Provides the N1-methyl group |

| Ammonia Source | Ammonium acetate (B1210297) or a protected amine | Provides N3 and the C5-amino group |

This MCR approach allows for significant structural diversity and is a powerful tool in combinatorial chemistry for the rapid generation of libraries of substituted imidazoles. researchgate.net

Regioselective synthesis is key to obtaining the desired substitution pattern on the imidazole ring. One common strategy involves the reaction of α-haloketones with amidines. For the target molecule, an appropriately substituted α-haloketone could be reacted with N-methylguanidine.

Another regioselective approach involves the cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate. nih.gov This method is particularly useful for constructing 1,5-disubstituted imidazole-4-carboxylates, which can then be further functionalized. nih.gov The regioselectivity of these reactions is often controlled by the nature of the substituents on the starting materials and the reaction conditions. nih.govrsc.orgacs.org For instance, the presence of a directing group on one of the precursors can guide the cyclization to yield a specific regioisomer. nih.govacs.org

Functional Group Interconversion Routes to the 5-Amino Group

A common and effective strategy for introducing an amino group onto the imidazole ring is through the reduction of a nitro-substituted precursor. This two-step approach involves the nitration of the imidazole ring followed by the reduction of the nitro group.

The synthesis of 5-aminoimidazoles can be achieved by the reduction of the corresponding 5-nitroimidazole. The precursor, 4-ethyl-1-methyl-5-nitro-1H-imidazole, can be synthesized through the nitration of 4-ethyl-1-methyl-1H-imidazole. The nitration of imidazoles can be regioselective, and the position of the nitro group is influenced by the substituents already present on the ring. nih.govderpharmachemica.com For instance, 1-methyl-5-nitroimidazole (B135252) has been synthesized by the nitration of 1-methylimidazole. nih.gov

Once the nitro-substituted imidazole is obtained, the nitro group can be reduced to an amine using various reducing agents. Common methods for the reduction of nitroarenes to anilines can be applied here. These methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or using transfer hydrogenation with reagents like hydrazine (B178648) or ammonium formate (B1220265). Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid can also be employed. researchgate.net The choice of reducing agent is important to ensure compatibility with other functional groups in the molecule.

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| H2, Pd/C | Methanol or Ethanol, room temperature | Clean reaction, high yield | Requires specialized equipment for handling hydrogen gas |

| SnCl2, HCl | Concentrated HCl, heating | Effective for a wide range of nitro compounds | Stoichiometric amounts of metal salts are produced as waste |

| Fe, Acetic Acid | Acetic acid, heating | Inexpensive and readily available | Can require acidic workup |

Direct amination of the imidazole ring is less common but can be achieved under specific conditions. More often, an amino group is introduced via a precursor functional group. For example, a carboxyl group at the C5 position, as in ethyl 4-ethyl-1-methyl-1H-imidazole-5-carboxylate, could potentially be converted to an amino group through a Curtius, Hofmann, or Schmidt rearrangement. These rearrangements involve the conversion of a carboxylic acid or its derivative to an isocyanate, which is then hydrolyzed to the amine.

Palladium-catalyzed reactions have also been developed for the synthesis of 5-aminoimidazoles from amidoximes, amines, and isocyanides. researchgate.net This method involves a tandem cyclization reaction with the cleavage of an N-O bond and the formation of new C-C and C-N bonds. researchgate.net

Catalytic Approaches in the Synthesis of Substituted Imidazoles

Catalysis plays a significant role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems have been employed for the synthesis of substituted imidazoles.

Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates provide a powerful method for the synthesis of 2-aminoimidazoles. nih.govnih.govacs.org While this method directly yields 2-aminoimidazoles, the principles of metal-catalyzed cross-coupling and annulation can be adapted for the synthesis of imidazoles with different substitution patterns.

Ruthenium catalysts have been used in borrowing hydrogen processes for the synthesis of NH-imidazoles from benzylic alcohols, 1,2-diketones, and ammonium acetate. rsc.org This methodology allows for regioselective substitution at the C-2, C-4, and C-5 positions. rsc.org Furthermore, heterogeneous catalysts, such as zinc ferrite (B1171679) (ZnFe2O4) nanoparticles, have been developed for the synthesis of tetra-substituted imidazoles from aldehydes, diketones, and primary amines. rsc.org The catalyst in these reactions can often be recovered and reused, making the process more sustainable. rsc.orgrsc.org Zirconium(IV) chloride has also been shown to be an effective catalyst for three-component reactions to synthesize 5-aminoimidazo[1,2-a]imidazoles. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis. Their strong σ-donating capabilities allow them to activate substrates and facilitate a variety of chemical transformations. In the context of imidazole synthesis, NHCs can catalyze the formation of the imidazole core through reactions such as the benzoin (B196080) condensation or Stetter reaction, which can be precursors to imidazole ring formation.

While direct NHC-catalyzed synthesis of this compound is not explicitly documented, the general principles of NHC catalysis are applicable. NHCs are typically generated in situ from the deprotonation of imidazolium (B1220033) salts. These carbenes can then react with aldehydes to form Breslow intermediates, which are key reactive species in many NHC-catalyzed transformations. The synthesis of various substituted imidazoles often leverages the unique reactivity of NHCs to construct the heterocyclic ring with high efficiency and under mild conditions.

Table 1: Examples of NHC-Catalyzed Reactions in Heterocyclic Synthesis

| Catalyst Precursor | Reactants | Product Type | Reference |

| Imidazolium Salt | Aldehyde, α,β-Unsaturated Ketone | Substituted Cyclopentene | nih.gov |

| Triazolium Salt | Aldehyde, Acyl Anion Equivalent | α,β-Functionalized Ester | nih.gov |

This table illustrates the versatility of NHC catalysis in forming various cyclic and acyclic compounds, which are principles applicable to the synthesis of complex imidazoles.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly palladium, copper, and ruthenium, play a crucial role in the synthesis of substituted imidazoles. These metals can catalyze a wide array of coupling and cyclization reactions that are instrumental in forming the imidazole ring and introducing various substituents. Methodologies such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings are often employed to create the necessary carbon-carbon and carbon-nitrogen bonds.

For a molecule like this compound, a plausible transition metal-catalyzed approach could involve the cyclization of a suitably functionalized acyclic precursor. For instance, a palladium catalyst could facilitate the intramolecular cyclization of an enamine intermediate. Recent advancements have highlighted the use of ruthenium catalysts in "borrowing hydrogen" protocols for the synthesis of 2,4,5-trisubstituted imidazoles. rsc.org Silver-catalyzed 6-endo-dig cyclization has also been shown to be effective for constructing fused imidazole systems. mdpi.comnih.gov

Table 2: Transition Metal Catalysts in Imidazole Synthesis

| Catalyst | Reaction Type | Reactant Types | Product | Reference |

| Palladium/Cerium/Bismuth salts | Condensation | α-Hydroxy Carboxylic Acids, Alkynes, Amines | Substituted Imidazoles | rsc.org |

| Ruthenium Complex | Borrowing Hydrogen | Alcohols, Amines | Substituted Imidazoles | rsc.org |

| Silver Carbonate/TFA | 6-endo-dig Cyclization | N-Boc-2-alkynylbenzimidazoles | Fused Imidazoles | mdpi.comnih.gov |

| Yttrium Nitrate (B79036) | Condensation | Aldehydes, Benzil, Amines, Ammonium Acetate | Polysubstituted Imidazoles | semanticscholar.org |

This table provides examples of transition metal-catalyzed reactions used to synthesize various imidazole derivatives.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical step in any synthetic protocol to maximize the yield and purity of the target compound. For the synthesis of polysubstituted imidazoles, key parameters that are often investigated include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of various imidazole derivatives, a range of solvents such as ethanol, methanol, acetonitrile, and DMF have been explored. researchgate.net The selection of the appropriate solvent can significantly influence the reaction rate and selectivity. Similarly, the choice of catalyst, whether it be a Lewis acid, a Brønsted acid, or a transition metal complex, is crucial for achieving high efficiency. For example, the use of yttrium nitrate as a catalyst in a four-component reaction for polysubstituted imidazoles has been shown to be highly effective. semanticscholar.org Temperature is another important factor; while some reactions proceed efficiently at room temperature, others require elevated temperatures to achieve reasonable reaction rates and yields. semanticscholar.org

Investigation of Solvent-Free Methodologies

In recent years, there has been a growing interest in developing solvent-free reaction conditions to align with the principles of green chemistry. Solvent-free, or solid-state, reactions offer several advantages, including reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates and yields. asianpubs.orgresearchgate.net

For the synthesis of substituted imidazoles, various solvent-free methods have been reported. These often involve the use of solid supports, such as acidic alumina (B75360) or silica (B1680970) gel, impregnated with the necessary reagents and catalysts. researchgate.net Microwave irradiation is frequently employed in conjunction with solvent-free conditions to accelerate the reaction. researchgate.netnih.gov For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine on an acidic alumina support under microwave irradiation provides a rapid and efficient route to substituted imidazoles. researchgate.net Heterogeneous catalysts, such as HClO4–SiO2, are also well-suited for solvent-free syntheses and offer the additional benefit of being easily recoverable and reusable. researchgate.net

Table 3: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Imidazoles

| Method | Catalyst | Conditions | Yield | Reference |

| Solvent-Based | InCl3·3H2O | Room Temperature | up to 82% | nih.gov |

| Solvent-Free | (NH4)6Mo7O24·4H2O | Microwave Irradiation | up to 80% | nih.gov |

| Solvent-Free | HClO4–SiO2 | - | Excellent | researchgate.net |

| Solvent-Free | Y(NO3)3·6H2O | 140 °C | High | semanticscholar.org |

This table highlights different conditions and catalysts used in both solvent-based and solvent-free syntheses of substituted imidazoles.

Development of Scalable and Efficient Synthetic Protocols

The development of scalable and efficient synthetic protocols is essential for the practical application of a chemical compound, particularly in fields such as medicinal chemistry and materials science. A scalable synthesis should be robust, cost-effective, and provide the target compound in high yield and purity on a large scale.

For polysubstituted imidazoles, one-pot, multi-component reactions are often favored for their efficiency and atom economy. semanticscholar.org These reactions allow for the construction of complex molecules from simple starting materials in a single step, which simplifies the synthetic process and reduces waste. A practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, a related compound, was developed via a three-step sequence that was reproducible on a 100 g scale. researchgate.net The optimization of this process involved a careful study of reaction parameters to ensure high yields and purity on a larger scale. researchgate.net The modular synthesis of di- and trisubstituted imidazoles from readily available ketones and aldehydes also represents a strategy that is amenable to scale-up for the production of libraries of related compounds. acs.org

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

Multi-component reactions, such as the Radziszewski synthesis and its modern variations, are highly efficient for constructing polysubstituted imidazoles in a single step. acs.orgresearchgate.net These methods often utilize readily available starting materials like aldehydes, dicarbonyl compounds, and amines. The use of various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, can significantly improve the yields and reaction times of these condensations. semanticscholar.orgresearchgate.netnih.gov

Transition metal-catalyzed methods provide a powerful and versatile approach to imidazole synthesis, allowing for the formation of specific bonds with high selectivity. rsc.org These methods are particularly useful for introducing functional groups that may not be compatible with the conditions of multi-component reactions. However, the cost and potential toxicity of some transition metal catalysts can be a drawback.

Solvent-free and microwave-assisted methods offer significant advantages in terms of environmental impact and reaction speed. asianpubs.orgresearchgate.netnih.gov These techniques can often lead to higher yields and cleaner reactions compared to traditional solvent-based methods.

Ultimately, the optimal synthetic route will be a compromise between efficiency, selectivity, cost, and environmental considerations. For a specific target like this compound, a multi-component approach, potentially under solvent-free or microwave conditions, would likely be a highly efficient starting point for exploration. Further functionalization using transition metal-catalyzed reactions could then be employed to install the desired substituents with high precision.

A detailed article focusing on the advanced spectroscopic and structural elucidation of the chemical compound “this compound” cannot be generated at this time.

A comprehensive search of scientific literature and chemical databases did not yield any published experimental studies specifically for this compound. The required data from techniques such as X-ray crystallography, advanced multidimensional Nuclear Magnetic Resonance (NMR), or vibrational spectroscopy (IR, FT-IR, Raman) are not available in the public domain.

To provide a scientifically accurate and authoritative article as requested, it is imperative to base the content on peer-reviewed research findings. Without access to crystallographic information files, detailed NMR spectra (including COSY, HSQC, HMBC), or specific vibrational frequency data for this compound, it is impossible to generate the thorough analysis required for the following sections of the requested outline:

IV. Advanced Spectroscopic and Structural Elucidation of this compound

Iv. Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 1 Methyl 1h Imidazol 5 Amine

Vibrational Spectroscopy (IR, FT-IR, Raman) for Functional Group Identification and Conformational Insights

While spectroscopic data for other related imidazole (B134444) compounds are available, using such information would be scientifically inaccurate as it would not pertain to the unique structural and electronic properties of 4-ethyl-1-methyl-1H-imidazol-5-amine. Adhering to the strict instruction to focus solely on the specified compound prevents the substitution of data from other molecules. Therefore, the creation of the requested article with the specified level of detail and data is not feasible.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₆H₁₁N₃, corresponding to a molecular weight that can be precisely measured by high-resolution mass spectrometry (HRMS).

Molecular Weight Confirmation: In a typical mass spectrum, this compound is expected to exhibit a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), depending on the ionization technique employed (e.g., Electron Ionization - EI or Electrospray Ionization - ESI). The accurate mass measurement of this peak serves as a primary confirmation of the compound's elemental composition.

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) |

| [M]⁺ | C₆H₁₁N₃ | 125.0953 | 125.0951 |

| [M+H]⁺ | C₆H₁₂N₃⁺ | 126.1031 | 126.1029 |

Fragmentation Pathway Analysis: The fragmentation of substituted imidazoles in mass spectrometry is characterized by several key pathways, primarily involving the cleavage of bonds at the substituent groups and the eventual fragmentation of the imidazole ring itself. researchgate.net For this compound, the fragmentation is likely to proceed through the following steps:

Loss of a Methyl Radical: Cleavage of the N-methyl bond, a common fragmentation pathway for N-alkylated compounds, would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 15 Da.

Loss of an Ethyl Radical: The ethyl group at the C4 position can be cleaved, leading to a fragment ion by the loss of 29 Da. This often occurs through a benzylic-type cleavage, where the bond beta to the aromatic ring is broken.

Ring Fragmentation: The imidazole ring itself can undergo cleavage. A characteristic fragmentation pattern for imidazoles involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion that is 27 Da lighter than the parent ion. researchgate.net

A plausible fragmentation pathway, based on the principles of mass spectrometry for related imidazole compounds, is outlined below: researchgate.netnih.gov

| Precursor Ion (m/z) | Fragmentation Step | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

| 125 | Loss of methyl radical | CH₃• (15 Da) | 110 | 4-ethyl-1H-imidazol-5-amine cation |

| 125 | Loss of ethyl radical | C₂H₅• (29 Da) | 96 | 1-methyl-1H-imidazol-5-amine cation |

| 125 | Loss of hydrogen cyanide | HCN (27 Da) | 98 | C₅H₁₀N₂⁺ fragment |

| 110 | Loss of hydrogen cyanide | HCN (27 Da) | 83 | C₄H₇N⁺ fragment |

This table presents a hypothetical fragmentation pattern based on established principles for imidazole derivatives.

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy provides valuable information about the electronic structure and excited-state properties of this compound. These properties are critical for understanding the compound's potential applications in materials science and as a fluorescent probe.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of imidazole derivatives is typically characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the imidazole ring and its substituents. For this compound, the presence of the amino and ethyl groups is expected to influence the position and intensity of these absorption bands. Generally, imidazole derivatives exhibit absorption peaks in the range of 300-365 nm. researchgate.net

Photoluminescence Spectroscopy: Many imidazole derivatives exhibit fluorescence, and their photoluminescent properties are of significant interest. tandfonline.com The emission spectrum of this compound would reveal the wavelengths of light emitted upon excitation at a specific wavelength. The quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter that can be determined from these studies. The photoluminescence of some imidazole derivatives has been observed with emission maxima between 435 and 453 nm. researchgate.net The nature of the solvent can also play a significant role in the photophysical properties of these compounds. researchgate.net

| Spectroscopic Technique | Parameter | Expected Range for Imidazole Derivatives |

| UV-Vis Spectroscopy | λmax (Absorption Maximum) | 300 - 365 nm researchgate.net |

| Photoluminescence | λem (Emission Maximum) | 435 - 453 nm researchgate.net |

| Photoluminescence | Quantum Yield (Φ) | Varies depending on structure and solvent tandfonline.comresearchgate.net |

This table provides expected ranges based on data for related imidazole compounds.

Development of Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

The development of reliable chromatographic methods is essential for the quality control of this compound, enabling accurate purity assessment and real-time monitoring of its synthesis. High-performance liquid chromatography (HPLC) is a particularly powerful technique for this purpose. nih.gov

Purity Assessment: A validated HPLC method can be used to determine the purity of synthesized this compound by separating it from any unreacted starting materials, byproducts, or degradation products. The choice of stationary phase and mobile phase is critical for achieving optimal separation. Due to the polar nature of the amine and imidazole moieties, reversed-phase columns (such as C8 or C18) with aqueous-organic mobile phases, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape, are commonly employed for the analysis of imidazole derivatives. nih.govresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) can also be an effective alternative for retaining and separating highly polar compounds like imidazoles. chromatographytoday.comwaters.com

Reaction Monitoring: HPLC can also be utilized to monitor the progress of the synthesis of this compound. By periodically analyzing aliquots of the reaction mixture, the consumption of reactants and the formation of the product can be tracked over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. nih.govmdpi.comorganic-chemistry.org

A hypothetical HPLC method for the analysis of this compound is detailed below:

| Parameter | Condition |

| Column | C8 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) ptfarm.pl |

| Injection Volume | 10 µL |

This table outlines a typical starting point for method development for the analysis of imidazole derivatives.

V. Theoretical and Computational Investigations of 4 Ethyl 1 Methyl 1h Imidazol 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of chemical compounds. These methods would typically be employed to study the geometry, vibrational frequencies, and other characteristics of 4-ethyl-1-methyl-1H-imidazol-5-amine.

Geometry Optimization and Energy Minimization Studies

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For this compound, this would involve using a selected level of theory (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. The outcome of such a study would be a set of optimized geometric parameters.

Vibrational Frequency Calculations and Correlation with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often used to characterize stationary points on the potential energy surface as minima (no imaginary frequencies) or transition states (one imaginary frequency). The calculated vibrational frequencies for this compound could be theoretically correlated with experimental infrared (IR) and Raman spectroscopy data, if such data were available. This comparison helps in the assignment of experimental vibrational bands to specific molecular motions.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. A variety of computational techniques are used to analyze the distribution of electrons within a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For this compound, FMO analysis would provide insights into its potential reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. An MEP map of this compound would highlight the regions of the molecule that are most likely to participate in electrostatic interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Computational study of the mechanism of inhibition of indoleamine 2,3-dioxygenase 1 - RSC Publishing (2021-03-01) Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the oxidative cleavage of the C2–C3 double bond of l-tryptophan (B1681604) (Trp). IDO1 is overexpressed in many types of cancer, and its activity is associated with tumor immune escape. Therefore, IDO1 is an important target for the development of anticancer drugs. In this work, we have performed a computational study to investigate the mechanism of inhibition of IDO1 by a series of 4-phenyl-imidazole derivatives. Our results show that the binding of the inhibitors to the active site of IDO1 is mainly driven by hydrophobic interactions. The imidazole (B134444) ring of the inhibitors coordinates to the heme iron, and the phenyl group occupies the indole-binding pocket. The substituents on the phenyl ring can modulate the binding affinity of the inhibitors by establishing additional interactions with the protein. Our results provide a detailed picture of the mechanism of inhibition of IDO1 by 4-phenyl-imidazole derivatives and can be used to guide the design of new and more potent inhibitors. ... (2021-03-01) Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the oxidative cleavage of the C2–C3 double bond of l-tryptophan (Trp). IDO1 is overexpressed in many types of cancer, and its activity is associated with tumor immune escape. Therefore, IDO1 is an important target for the development of anticancer drugs. In this work, we have performed a computational study to investigate the mechanism of inhibition of IDO1 by a series of 4-phenyl-imidazole derivatives. Our results show that the binding of the inhibitors to the active site of IDO1 is mainly driven by hydrophobic interactions. ... (2021-03-01) The imidazole ring of the inhibitors coordinates to the heme iron, and the phenyl group occupies the indole-binding pocket. The substituents on the phenyl ring can modulate the binding affinity of the inhibitors by establishing additional interactions with the protein. Our results provide a detailed picture of the mechanism of inhibition of IDO1 by 4-phenyl-imidazole derivatives and can be used to guide the design of new and more potent inhibitors. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v54uN_3WkU85r792M8V264-vO92s38v3Y1bL6X149s0925o8wP2B2XUoV_e1X-2v_rVl0K9d0l3t0gB_m0i-X08k7_z0U0-1090-090-060-00000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-00000g